molecular formula C12H9ClO2 B11886471 2-(4-Chloronaphthalen-2-yl)acetic acid

2-(4-Chloronaphthalen-2-yl)acetic acid

Cat. No.: B11886471
M. Wt: 220.65 g/mol
InChI Key: QVFHVEKDHASDDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloronaphthalen-2-yl)acetic acid is an organic compound with the molecular formula C12H9ClO2 and a molecular weight of 220.65 g/mol It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a chlorine atom at the 4-position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloronaphthalen-2-yl)acetic acid typically involves the chlorination of naphthalene followed by acylation. One common method is the Friedel-Crafts acylation reaction, where naphthalene is first chlorinated to form 4-chloronaphthalene. This intermediate is then reacted with chloroacetic acid in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and catalysts .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloronaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chloronaphthalen-2-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloronaphthalen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-Naphthaleneacetic acid: Lacks the chlorine atom at the 4-position.

    4-Chloronaphthalene: Does not contain the acetic acid moiety.

    Naphthalene-2-acetic acid: Similar structure but different substitution pattern.

Uniqueness

2-(4-Chloronaphthalen-2-yl)acetic acid is unique due to the presence of both the chlorine atom and the acetic acid moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

Molecular Formula

C12H9ClO2

Molecular Weight

220.65 g/mol

IUPAC Name

2-(4-chloronaphthalen-2-yl)acetic acid

InChI

InChI=1S/C12H9ClO2/c13-11-6-8(7-12(14)15)5-9-3-1-2-4-10(9)11/h1-6H,7H2,(H,14,15)

InChI Key

QVFHVEKDHASDDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2Cl)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.